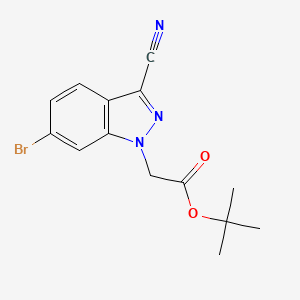
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound is characterized by the presence of a bromine atom at the 6th position, a cyano group at the 3rd position, and an acetate group at the 1st position of the indazole ring The tert-butyl group (1,1-dimethylethyl) is attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitrile Formation: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide (NaCN).
Acetylation: The acetate group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
tert-Butylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetate group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 6-substituted indazole derivatives.
Reduction: Formation of 3-amino indazole derivatives.
Oxidation: Formation of 1-carboxy indazole derivatives.
Scientific Research Applications
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,1-dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Similar structure but with a cyclopentyl group instead of a tert-butyl group.
1H-Indazole-3-carbonitrile: Lacks the bromine and acetate groups but contains the cyano group.
1H-Indazole-6-bromo-3-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
Uniqueness
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate is unique due to the combination of functional groups that provide specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H14BrN3O2 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromo-3-cyanoindazol-1-yl)acetate |
InChI |
InChI=1S/C14H14BrN3O2/c1-14(2,3)20-13(19)8-18-12-6-9(15)4-5-10(12)11(7-16)17-18/h4-6H,8H2,1-3H3 |
InChI Key |
OVGKHJDQAIJUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=CC(=C2)Br)C(=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















